molecular formula C22H25NO4S B12848556 N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine

Cat. No.: B12848556
M. Wt: 399.5 g/mol
InChI Key: AQUAKYYNRFLMPW-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis due to its protective group, which helps in the selective modification of amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine typically involves the protection of the amino group of cysteine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The butyl group is then introduced to the sulfur atom of cysteine. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and reagents like dicyclohexylcarbodiimide (DCC) for coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the Fmoc group, revealing the free amino group.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Piperidine is often used to remove the Fmoc group.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Free amino group derivatives.

    Substitution: Various alkyl or aryl derivatives of cysteine.

Scientific Research Applications

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of cysteine, allowing for selective reactions at other functional groups. The butyl group attached to the sulfur atom can influence the compound’s reactivity and stability. The removal of the Fmoc group reveals the free amino group, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine is unique due to its specific butyl substitution on the sulfur atom, which can influence its chemical reactivity and stability. This makes it particularly useful in certain peptide synthesis applications where selective protection and deprotection are required.

Properties

Molecular Formula

C22H25NO4S

Molecular Weight

399.5 g/mol

IUPAC Name

(2S)-3-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C22H25NO4S/c1-2-3-12-28-14-20(21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-14H2,1H3,(H,23,26)(H,24,25)/t20-/m1/s1

InChI Key

AQUAKYYNRFLMPW-HXUWFJFHSA-N

Isomeric SMILES

CCCCSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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